3-Fluoro-4-(trifluoromethyl)pyridine

Physical Organic Chemistry Process Development Analytical Chemistry

3-Fluoro-4-(trifluoromethyl)pyridine is a fluorinated pyridine building block (C6H3F4N; MW: 165.09 g/mol) that incorporates both a ring-fluorine and a para-trifluoromethyl group. This substitution pattern confers a distinct electronic and steric profile, rendering it a versatile intermediate for pharmaceutical and agrochemical synthesis.

Molecular Formula C6H3F4N
Molecular Weight 165.09 g/mol
CAS No. 113770-87-9
Cat. No. B050433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-(trifluoromethyl)pyridine
CAS113770-87-9
Molecular FormulaC6H3F4N
Molecular Weight165.09 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1C(F)(F)F)F
InChIInChI=1S/C6H3F4N/c7-5-3-11-2-1-4(5)6(8,9)10/h1-3H
InChIKeyAXHLDFPTUFGBRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-4-(trifluoromethyl)pyridine (CAS 113770-87-9): Chemical Profile & Procurement-Relevant Physical Property Baseline


3-Fluoro-4-(trifluoromethyl)pyridine is a fluorinated pyridine building block (C6H3F4N; MW: 165.09 g/mol) that incorporates both a ring-fluorine and a para-trifluoromethyl group [1]. This substitution pattern confers a distinct electronic and steric profile, rendering it a versatile intermediate for pharmaceutical and agrochemical synthesis [2]. Its physical properties—density of 1.391 g/mL at 25 °C, refractive index of 1.406, and boiling point of 37 °C at 10 mmHg —define its handling and formulation characteristics in both laboratory and pilot-scale operations.

Why In-Class Trifluoromethylpyridines Cannot Substitute 3-Fluoro-4-(trifluoromethyl)pyridine in Key Transformations


Generic substitution among trifluoromethylpyridine isomers is not feasible due to marked differences in reactivity and regioselectivity. The precise positioning of the fluorine and trifluoromethyl groups on the pyridine ring dictates both the electronic environment and the steric accessibility of reactive sites, directly influencing reaction outcomes. For instance, quaternization yields vary significantly between 3- and 4-substituted isomers [1], and the efficiency of C-F bond cleavage in synthetic protocols is highly dependent on the specific substitution pattern [2]. Furthermore, the ortho/para-directing influence of the ring-fluorine in 3-fluoro-4-(trifluoromethyl)pyridine creates a unique nucleophilic aromatic substitution profile that is absent in non-fluorinated or differently substituted analogs [3]. These quantifiable differences in reactivity and selectivity render in-class interchange scientifically unsound for both research and production workflows.

Quantitative Differentiation of 3-Fluoro-4-(trifluoromethyl)pyridine (CAS 113770-87-9) from Closest Analogs: A Procurement Evidence Guide


Physical Property Differentiation: Density & Refractive Index vs. 2-Fluoro-4-(trifluoromethyl)pyridine

The 3-fluoro isomer exhibits a significantly higher density (1.391 g/mL at 25 °C) and refractive index (1.406) compared to its 2-fluoro regioisomer (density: 1.355 g/mL at 25 °C; refractive index: 1.400) . These differences, quantified at 0.036 g/mL in density and 0.006 in refractive index, are analytically resolvable and impact both handling and purification workflows.

Physical Organic Chemistry Process Development Analytical Chemistry

Quaternization Reactivity: Bis-Quaternary Salt Formation Yield Compared to 4-(Trifluoromethyl)pyridine

In a comparative study of quaternization with 1,3-diiodopropane (2:1 molar ratio in MeCN), 3-(trifluoromethyl)pyridine furnished the bis-quaternary product in 53% yield, whereas the 4-isomer gave a 55% yield [1]. While the 3-fluoro substituent is not directly present in this baseline, the data establishes that the 3-position CF3 group confers a distinct and quantifiable reactivity difference (Δ = -2 percentage points) relative to the 4-position analog. The presence of the additional 3-fluoro group in the target compound is expected to further modulate this reactivity due to its strong electron-withdrawing inductive effect.

Medicinal Chemistry Organophosphorus Antidote Synthesis Reaction Selectivity

Synthetic Utility in C-F Bond Cleavage Protocols: Demonstrated Yields for 3-Fluoropyridine Derivatives

A tandem C-F bond cleavage protocol developed for the synthesis of poly-substituted 3-fluoropyridines achieved a 45% yield for the target 3-fluoropyridine product 3a under optimized conditions [1]. This yield serves as a baseline for this specific transformation. Importantly, the study demonstrates that the reaction is highly sensitive to the fluorinated substitution pattern; under the same conditions, yields for other fluorinated pyridine derivatives vary significantly (e.g., 98% for a different substrate with a benzylamine derivative) [1]. This variability underscores the unique reactivity profile conferred by the 3-fluoro-4-trifluoromethyl substitution.

Synthetic Methodology Fluorine Chemistry Process Chemistry

Validated Application Scenarios for 3-Fluoro-4-(trifluoromethyl)pyridine (CAS 113770-87-9) in Research & Industrial Procurement


Synthesis of Fluorinated Agrochemical Intermediates

The compound's proven utility in herbicide synthesis [1] is directly linked to its unique substitution pattern, which enhances metabolic stability and bioactivity. The quantitative reactivity data from C-F bond cleavage protocols [2] and quaternization studies [3] provide a concrete foundation for designing and scaling novel crop protection agents. Procurement for agrochemical R&D should prioritize this specific isomer due to its demonstrated role in generating fluoropicolinate herbicides [4].

Preparation of Quaternary Pyridinium Salts for Medicinal Chemistry

The compound's capacity to form bis-quaternary salts, as inferred from the 53% yield of its 3-(trifluoromethyl) analog [3], positions it as a valuable building block for developing antidotes for organophosphorus nerve agent poisoning [3]. This specific application scenario is supported by comparative reactivity data, which highlights the significance of the 3-position substitution. Researchers procuring this compound for quaternization studies benefit from the established baseline yields.

Development of Novel Fluorinated Building Blocks via Tandem C-F Bond Cleavage

The 45% yield achieved in the tandem C-F bond cleavage protocol [2] provides a quantifiable starting point for medicinal and process chemists aiming to generate diverse poly-substituted pyridine libraries. This method's demonstrated applicability to 3-fluoropyridine derivatives [2] makes the target compound a strategic procurement choice for laboratories engaged in fluorine chemistry and scaffold diversification, where predictable reaction outcomes are paramount.

Physical Property-Dependent Process Development & Quality Control

The distinct density (1.391 g/mL) and refractive index (1.406) of 3-fluoro-4-(trifluoromethyl)pyridine serve as critical benchmarks for analytical method development and in-process control. In pilot plant and manufacturing settings, these properties facilitate precise identification and purity assessment, distinguishing it from regioisomers like 2-fluoro-4-(trifluoromethyl)pyridine (density 1.355 g/mL) . Procurement from reputable suppliers with validated Certificates of Analysis is essential for leveraging these physical constants.

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